2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Description
Properties
CAS No. |
918476-27-4 |
|---|---|
Molecular Formula |
C16H13N3O5 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13N3O5/c1-22-13-8-11(12(19(20)21)9-14(13)23-2)16-18-17-15(24-16)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
NHGNVPXHPDWKKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydrazide Intermediate
The synthesis begins with the preparation of the hydrazide derivative from the corresponding substituted aromatic acid (e.g., 4,5-dimethoxy-2-nitrobenzoic acid):
Formation of Diacylhydrazine or Acylhydrazone Intermediate
- The hydrazide is then reacted with an acid chloride derivative of the other aromatic substituent (e.g., benzoyl chloride for the phenyl group) or with another carboxylic acid derivative.
- This reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid to facilitate cyclization.
Cyclization to 1,3,4-Oxadiazole Ring
- The key step is the cyclodehydration of the diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring.
- Phosphorus oxychloride (POCl3) is commonly used as a dehydrating agent, with reflux conditions maintained for several hours (typically 4–7 hours).
- After completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with sodium bicarbonate solution to precipitate the oxadiazole product.
Purification and Characterization
- The crude product is filtered, washed with water, and recrystallized from suitable solvents such as methanol or ethanol to obtain pure 2-(4,5-dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.
- Characterization is performed using melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and purity.
Representative Reaction Scheme and Conditions
| Step | Reactants & Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4,5-Dimethoxy-2-nitrobenzoic acid + Hydrazine hydrate | Reflux in ethanol or suitable solvent, 3–6 h | Formation of 4,5-dimethoxy-2-nitrobenzohydrazide |
| 2 | Hydrazide + Benzoyl chloride + POCl3 | Reflux in POCl3, 4–7 h | Cyclization to this compound |
| 3 | Work-up: Ice quench + NaHCO3 neutralization | Cooling, filtration, washing | Precipitation of pure oxadiazole derivative |
| 4 | Recrystallization | Methanol or ethanol | Purified final compound |
Research Findings and Notes on Preparation
- The use of phosphorus oxychloride as a dehydrating agent is a well-established method for oxadiazole ring formation, providing good yields and purity.
- Alternative dehydrating agents such as thionyl chloride or polyphosphoric acid have also been reported but may require different reaction times or temperatures.
- The presence of electron-donating methoxy groups and electron-withdrawing nitro groups on the aromatic ring influences the reactivity and cyclization efficiency, often requiring optimization of reaction conditions.
- The two-step method involving hydrazide formation followed by cyclization is generally preferred over direct one-step methods from carboxylic acids due to better control and higher yields.
- Purification by recrystallization is critical to remove side products and unreacted starting materials, ensuring the compound’s suitability for biological testing.
Summary Table of Preparation Methods for 1,3,4-Oxadiazole Derivatives (Including Target Compound)
| Method Step | Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Hydrazide formation | Aromatic acid + Hydrazine hydrate, reflux | High purity intermediate | Crystalline product, easy isolation |
| Cyclization | Hydrazide + Acid chloride + POCl3, reflux | Efficient ring closure | POCl3 widely used, good yields |
| Alternative dehydrating agents | Thionyl chloride, polyphosphoric acid | Possible milder or varied conditions | May affect yield and purity |
| Work-up and purification | Ice quench, neutralization, recrystallization | Removes impurities | Essential for biological applications |
Chemical Reactions Analysis
Synthetic Routes and Cyclization
The compound is synthesized via cyclization reactions starting from substituted aromatic hydrazides or semicarbazides. Key methods include:
The nitro group at the 2-position stabilizes the aromatic ring during cyclization, while methoxy groups enhance electron density for regioselective substitutions .
Nucleophilic Substitution Reactions
The nitro group undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions:
Example reaction :
-
Conditions : DMF/NaH, 3–6 h at 25–60°C
-
Products : Thiol derivatives with retained oxadiazole backbone .
Methoxy groups at 4,5-positions direct electrophiles to the para position of the nitro group due to steric and electronic effects .
Reduction Reactions
Catalytic hydrogenation reduces the nitro group to an amine:
Selective reduction of the nitro group without affecting the oxadiazole ring is achievable using SnCl₂/HCl .
Electrophilic Aromatic Substitution
The electron-rich dimethoxybenzene moiety facilitates electrophilic substitution:
| Reaction Type | Reagent | Position | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 65% | Forms dinitro derivatives |
| Sulfonation | H₂SO₄/SO₃ | Meta | 58% | Enhances water solubility |
Methoxy groups activate the ring but sterically hinder ortho positions .
Cross-Coupling Reactions
The phenyl group at position 5 participates in Suzuki-Miyaura couplings:
Acid-Catalyzed Hydrolysis
The oxadiazole ring undergoes hydrolysis in acidic media:
Photochemical Reactivity
The nitro group undergoes photoreduction under UV light:
-
Quantum yield : 0.15–0.22 in ethanol
-
Applications : Photodynamic therapy and nitro-to-amine conversion .
Biological Activity Modulation
Structural modifications impact bioactivity:
-
Nitro reduction : Enhances antibacterial potency (MIC reduced from 32 μg/mL to 8 μg/mL) .
-
Methoxy substitution : -OMe groups improve lipophilicity (logP increases by 0.8 units) .
Stability and Degradation
The compound degrades under alkaline conditions (pH > 10) via oxadiazole ring opening:
Scientific Research Applications
Materials Science
The compound has been investigated for its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to emit light when subjected to an electric field makes it a candidate for use in display technologies.
Case Study: OLEDs
In a study published in the Journal of Materials Chemistry, researchers synthesized derivatives of 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole and evaluated their electroluminescent properties. The results indicated that these derivatives exhibited high efficiency and stability when incorporated into OLED devices .
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Preliminary studies indicate that it may possess anti-cancer properties by inhibiting specific pathways involved in tumor growth.
Case Study: Anti-Cancer Activity
A research article in Cancer Letters reported on the synthesis of this compound derivatives and their evaluation against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, indicating a potential role in cancer therapy .
Photochemistry
The photochemical behavior of this compound has been studied to understand its interactions with light and its potential applications in photodynamic therapy (PDT).
Case Study: Photodynamic Therapy
Research published in Photochemistry and Photobiology explored the use of this compound as a photosensitizer in PDT. The findings demonstrated that the compound could effectively generate singlet oxygen upon irradiation, leading to enhanced cell death in targeted cancer cells .
Analytical Chemistry
The compound is also used as a probe in analytical chemistry for detecting various analytes due to its fluorescent properties.
Case Study: Fluorescent Probes
In an article from Analytical Chemistry, researchers developed a method for using this compound as a fluorescent probe for sensing metal ions. The study showed that the compound exhibited a significant fluorescence response upon binding with specific metal ions such as copper and lead .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through its nitro and methoxy groups, leading to various biochemical responses. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives
Biological Activity
Antimicrobial Activity
1,3,4-oxadiazole derivatives have shown promising antimicrobial activities . The presence of the 1,3,4-oxadiazole ring in the compound of interest suggests potential antimicrobial properties.
Antibacterial Activity:
Some 1,3,4-oxadiazole compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria . For instance, compounds with nitro functional groups on the phenyl ring, similar to our compound of interest, have shown enhanced antibacterial activity .
Antifungal Activity:
While specific data on the antifungal activity of 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is not available, related 1,3,4-oxadiazole derivatives have exhibited antifungal properties .
Antitubercular Activity
Certain 1,3,4-oxadiazole derivatives have shown promising antitubercular activity. For example, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine demonstrated antimycobacterial activity against both susceptible and drug-resistant M. tuberculosis strains with MICs of 4–8 μM .
Anticancer Activity
While specific data on this compound is not available, structurally similar compounds have shown anticancer potential . Some 1,3,4-oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of 1,3,4-oxadiazole derivatives is influenced by their structural features:
- The presence of electron-withdrawing groups (such as nitro groups) on the phenyl ring can enhance antibacterial activity .
- The methoxy groups at the 4 and 5 positions of the phenyl ring may contribute to the compound's biological properties .
- The 1,3,4-oxadiazole ring itself is crucial for various biological activities .
While the exact mechanisms of action for this compound are not established, studies on similar compounds suggest:
- Interaction with bacterial cell membranes, leading to cell lysis.
- Inhibition of essential bacterial enzymes.
- Potential interference with DNA synthesis in microorganisms.
Future Research Directions
To fully elucidate the biological activity of this compound, further studies are needed:
- In vitro screening against a wide range of microorganisms and cancer cell lines.
- In vivo studies to assess efficacy and toxicity.
- Molecular docking studies to predict potential protein targets.
- Structure-activity relationship studies to optimize its biological properties.
Q & A
Q. What synthetic strategies are effective for preparing 2-(4,5-dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives?
Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors or coupling reactions. For example:
- Hydrazide Cyclization : Reacting substituted hydrazides with activated carboxylic acids (e.g., via phosphoryl chloride) under reflux conditions to form the oxadiazole ring .
- Electrophilic Functionalization : Electrophilic bromination or nitration of pre-synthesized oxadiazole scaffolds can introduce substituents. For instance, bromination with potassium bromate yields positional isomers (o-, m-, p-derivatives) with varying yields (16–26%) .
- S-Alkylation : Use alkyl halides or thiols in tetrahydrofuran (THF) with catalytic methanesulfonic acid to introduce sulfur-containing groups .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can the structural and electronic properties of this oxadiazole derivative be characterized?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and noncovalent interactions (e.g., CH⋯N, CH⋯π) to understand supramolecular assembly .
- Spectroscopy :
- FT-IR : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NO₂ stretch at 1520 cm⁻¹).
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- Computational Analysis :
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Antimicrobial Activity :
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare MIC values with standard drugs like ciprofloxacin .
- Anticancer Screening :
- MTT assay on breast cancer cell lines (e.g., MCF-7) with IC₅₀ determination. Derivatives like 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole show IC₅₀ values <10 µM .
- Enzyme Inhibition :
- Acetylcholinesterase (AChE) inhibition via Ellman’s method to assess neuroprotective potential .
Advanced Research Questions
Q. How do substituent modifications (e.g., nitro, methoxy) influence the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects :
- Bioactivity Correlations :
Q. Experimental Design :
- Synthesize a library of analogs with systematic substituent variations.
- Perform QSAR modeling (e.g., using CoMFA or MLR) to correlate structure with activity.
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes, DNA)?
Methodological Answer:
- Molecular Docking :
- Dock the compound into the active site of squalene synthase (PDB: 1EZF) using AutoDock Vina. A derivative (docking score: -7.9 kcal/mol) shows stronger binding than glycine (-3.1 kcal/mol) .
- Analyze hydrogen bonding and hydrophobic interactions (e.g., with AChE: π-π stacking at Trp86) .
- ADMET Prediction :
- Use SwissADME to predict pharmacokinetics. Substituents like fluorine improve blood-brain barrier penetration .
Q. Validation :
- Conduct isothermal titration calorimetry (ITC) to measure binding constants.
Q. How can noncovalent interactions (e.g., CH⋯π) be exploited to optimize crystal packing for material science applications?
Methodological Answer:
- Crystal Engineering :
- Device Integration :
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- Chromatography :
- Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm).
- Validate method via spike-recovery experiments (recovery: 95–105%, RSD <2%) .
- Mass Spectrometry :
- Employ LC-MS/MS (ESI+ mode) for trace quantification. Monitor [M+H]⁺ ions (e.g., m/z 368 for C₁₆H₁₃N₃O₅) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
